CYP11B1 Inhibition: 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid Exhibits Potent IC50 of 98 nM
8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (CHEMBL4067000) demonstrates potent inhibition of human CYP11B1 with an IC50 of 98 nM in a V79 cell-based assay [1]. This contrasts sharply with its activity against CYP3A4 (IC50 > 43,000 nM) and CYP2C9 (IC50 > 9,100 nM), indicating a high degree of selectivity for CYP11B1 over these related P450 isoforms [1]. This selectivity profile is a direct consequence of the C8 tert-butyl substitution, as the unsubstituted coumarin-3-carboxylic acid scaffold is not known to exhibit such targeted CYP11B1 inhibition.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 98 nM (CYP11B1) |
| Comparator Or Baseline | Target compound vs. CYP3A4 (IC50 = 43,000 nM) and CYP2C9 (IC50 = 9,100 nM) |
| Quantified Difference | ~439-fold more potent for CYP11B1 than CYP3A4; ~93-fold more potent than for CYP2C9 |
| Conditions | Human CYP11B1-8C7 expressed in Chinese hamster V79 cells, using 11-deoxycortisol as substrate, 1 hr preincubation |
Why This Matters
This selectivity profile is critical for researchers developing inhibitors targeting steroid biosynthesis pathways while aiming to avoid off-target P450 interactions.
- [1] BindingDB. BDBM50249044 (CHEMBL4067000). Inhibition of human CYP11B1. Accessed 2026. View Source
